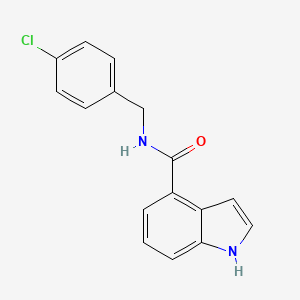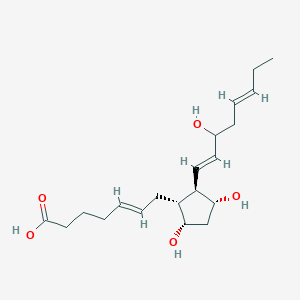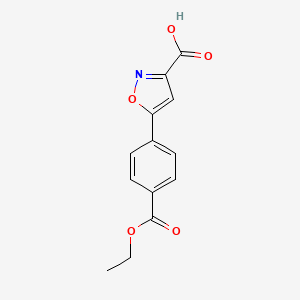![molecular formula C21H31N3O4 B13711563 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid is a complex organic compound that features a benzoic acid core substituted with a piperidyl and piperazinyl group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid typically involves multiple steps:
Formation of the Piperazinyl Intermediate: The initial step involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group to form Boc-piperazine.
Coupling with Benzoic Acid Derivative: The Boc-protected piperazine is then coupled with a benzoic acid derivative under specific reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazinyl and piperidyl groups.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Coupling Agents: EDCI and DMAP are frequently used in the coupling reactions to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid involves its interaction with specific molecular targets. The piperazinyl and piperidyl groups can interact with enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine group but is attached to a pyridine ring instead of a benzoic acid.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound is closely related, differing mainly in the presence of the Boc protecting group.
Uniqueness
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C21H31N3O4 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
Clave InChI |
VPBRWWHXQDNVRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



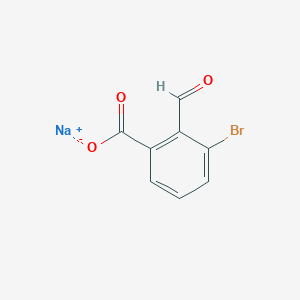
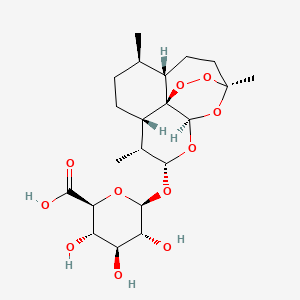
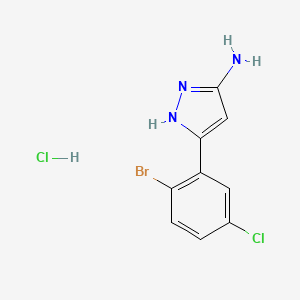
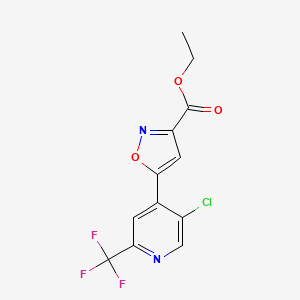
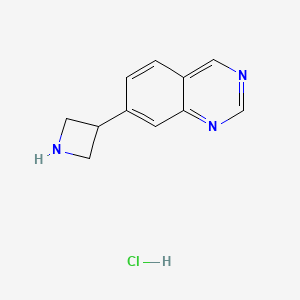
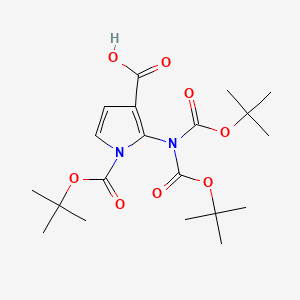
![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
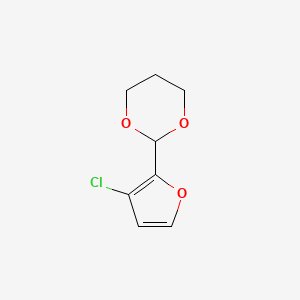
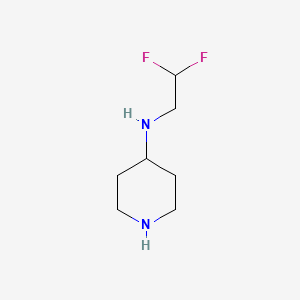
![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
